molecular formula C10H13Cl2N3 B2830859 3-(Hydrazinylmethyl)quinoline dihydrochloride CAS No. 1365836-82-3

3-(Hydrazinylmethyl)quinoline dihydrochloride

Cat. No.: B2830859
CAS No.: 1365836-82-3
M. Wt: 246.14
InChI Key: LINQNBNLOBJGKN-UHFFFAOYSA-N
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Description

3-(Hydrazinylmethyl)quinoline dihydrochloride is a chemical compound with the molecular formula C10H13Cl2N3. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydrazinylmethyl)quinoline dihydrochloride typically involves the reaction of quinoline with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and may require heating to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to achieve high yields and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

3-(Hydrazinylmethyl)quinoline dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, hydrazine derivatives, and substituted quinoline compounds. These products have diverse applications in research and industry .

Scientific Research Applications

3-(Hydrazinylmethyl)quinoline dihydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Hydrazinylmethyl)quinoline dihydrochloride involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes and disrupt cellular processes. The compound’s hydrazinylmethyl group allows it to form covalent bonds with target molecules, leading to the inhibition of their activity. This mechanism is particularly relevant in the context of its potential use as an antimalarial and anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific hydrazinylmethyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in research settings, particularly in the development of new therapeutic agents and materials .

Properties

IUPAC Name

quinolin-3-ylmethylhydrazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3.2ClH/c11-13-7-8-5-9-3-1-2-4-10(9)12-6-8;;/h1-6,13H,7,11H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LINQNBNLOBJGKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)CNN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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